Meta vs. Para Isomer: Labeling Competence
In a head-to-head nonapeptide reactivity screen (PBS, pH 7.4, 24 h incubation), 3-aminobenzenesulfonyl fluoride (compound 2) achieved 84% conversion of the model peptide, whereas 4-aminobenzenesulfonyl fluoride (compound 3) showed 0% conversion, indicating that the meta-amino isomer is uniquely competent for residue-agnostic protein labeling while the para isomer is functionally inert . The unsubstituted benzenesulfonyl fluoride (compound 1) gave 83% conversion, demonstrating that the meta-amino group preserves near-native warhead reactivity while adding a synthetic vector .
| Evidence Dimension | Nonapeptide labeling conversion (%) in a residue-agnostic covalent labeling assay |
|---|---|
| Target Compound Data | 84% conversion (3-aminobenzenesulfonyl fluoride, compound 2) |
| Comparator Or Baseline | 0% conversion (4-aminobenzenesulfonyl fluoride, compound 3); 83% conversion (benzenesulfonyl fluoride, compound 1) |
| Quantified Difference | 84% absolute difference vs. the para-amino isomer; 1% difference vs. unsubstituted benzenesulfonyl fluoride |
| Conditions | Nonapeptide (VHLTPVEKS) in PBS buffer at pH 7.4, 100 µM probe, 24 h incubation, analyzed by LC-MS |
Why This Matters
The meta-amino isomer uniquely retains warhead reactivity while providing a derivatizable amine handle; the para isomer is nonfunctional for protein labeling and cannot serve as a covalent probe scaffold.
- [1] Petri, L.; Ábrányi-Balogh, P.; Csorba, N.; Keeley, A.; Simon, J.; Ranđelović, I.; Tóvári, J.; Schlosser, G.; Szabó, D.; Drahos, L.; Keserű, G. M. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules 2023, 28 (7), 3042. Supplementary Table S1. View Source
